molecular formula C13H17N3O3 B2389964 N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide CAS No. 2189307-98-8

N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide

Numéro de catalogue B2389964
Numéro CAS: 2189307-98-8
Poids moléculaire: 263.297
Clé InChI: ZWWJMPWHBQRCJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide is a chemical compound with potential applications in scientific research. It is also known as MS-275 or Entinostat and belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs can result in the activation of tumor suppressor genes and the induction of cell differentiation, making HDAC inhibitors a promising class of anticancer drugs.

Mécanisme D'action

The mechanism of action of N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide involves the inhibition of HDACs, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDAC inhibitors can also affect the acetylation of non-histone proteins, such as transcription factors, leading to changes in gene expression. The exact mechanism of action of MS-275 is still under investigation, but it is believed to involve the selective inhibition of class I HDACs.
Biochemical and Physiological Effects:
N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, MS-275 has been shown to have anti-inflammatory effects, as well as potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. MS-275 has also been shown to affect the expression of genes involved in metabolism and energy homeostasis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide in lab experiments is its specificity for class I HDACs, which allows for selective inhibition of these enzymes. MS-275 is also relatively stable and has a long half-life, making it suitable for in vivo experiments. However, one limitation of using MS-275 is its potential toxicity, especially at high doses. MS-275 has also been shown to have off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide. One area of research is the development of more potent and selective HDAC inhibitors, which can improve the efficacy and safety of these drugs. Another area of research is the investigation of the role of HDAC inhibitors in epigenetic regulation and gene expression. MS-275 has also been shown to have potential applications in other diseases, such as autoimmune diseases and viral infections, which can be explored further. Overall, the study of N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide and other HDAC inhibitors has the potential to lead to the development of novel therapies for various diseases.

Méthodes De Synthèse

The synthesis of N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide involves several steps. One common method is the reaction of ethyl 2-bromo-2-propenoate with 5-methyl-3-pyridinamine in the presence of a base, followed by the addition of ethyl 2-amino-4-oxobutanoate and a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting intermediate is then treated with ethyl iodide to yield the final product.

Applications De Recherche Scientifique

N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide has been extensively studied for its potential applications in cancer research. HDAC inhibitors such as MS-275 have been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including breast, lung, and colon cancer. MS-275 has also been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as cisplatin and doxorubicin.

Propriétés

IUPAC Name

N-ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-4-12(18)16(5-2)8-11(17)15-10-6-9(3)13(19)14-7-10/h4,6-7H,1,5,8H2,2-3H3,(H,14,19)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWJMPWHBQRCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CNC(=O)C(=C1)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.